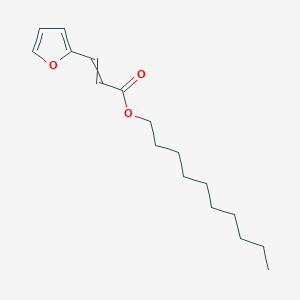
Decyl 3-(furan-2-YL)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl 3-(furan-2-yl)prop-2-enoate is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a furan ring attached to a prop-2-enoate moiety, with a decyl group as a substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decyl 3-(furan-2-yl)prop-2-enoate typically involves the esterification of 3-(furan-2-yl)prop-2-enoic acid with decanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Decyl 3-(furan-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding alkane.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenation can be achieved using halogens (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Decyl 3-(furan-2-yl)propanoate.
Substitution: Halogenated or nitrated furan derivatives.
Applications De Recherche Scientifique
Decyl 3-(furan-2-yl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of decyl 3-(furan-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- Methyl 3-(furan-2-yl)propanoate
- Butyl 3-(furan-2-yl)prop-2-enoate
Uniqueness
Decyl 3-(furan-2-yl)prop-2-enoate is unique due to its longer alkyl chain (decyl group), which can influence its physical and chemical properties, such as solubility and hydrophobicity. This makes it particularly suitable for applications where longer alkyl chains are desired, such as in the formulation of hydrophobic coatings or in the design of amphiphilic molecules for drug delivery .
Propriétés
Numéro CAS |
96427-05-3 |
|---|---|
Formule moléculaire |
C17H26O3 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
decyl 3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-14-20-17(18)13-12-16-11-10-15-19-16/h10-13,15H,2-9,14H2,1H3 |
Clé InChI |
KPLFPQIHFDZBBT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)C=CC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


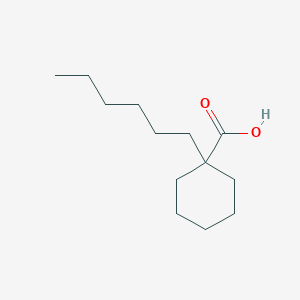
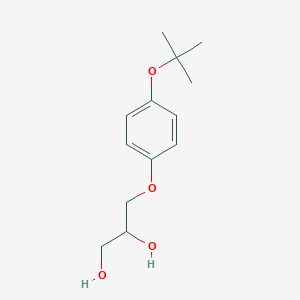
![4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14361832.png)
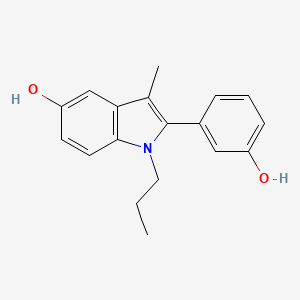
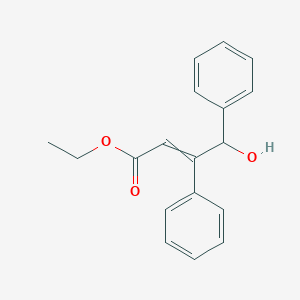
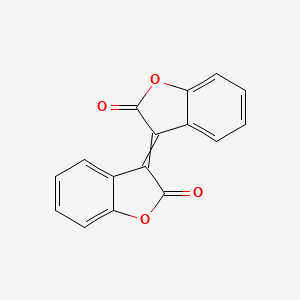
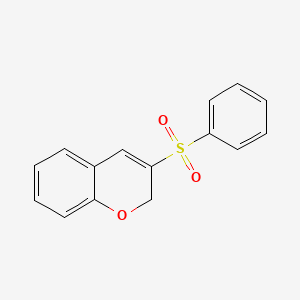
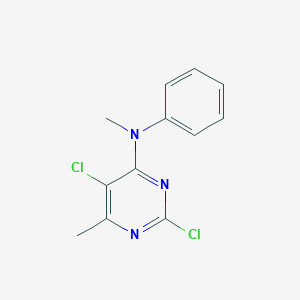
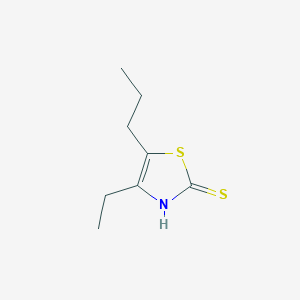
![4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]](/img/structure/B14361890.png)
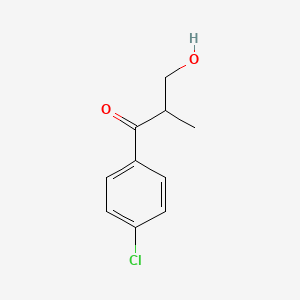
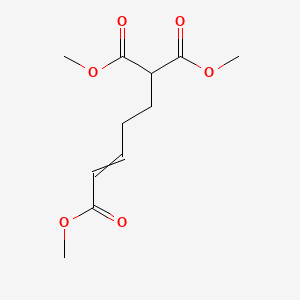
![1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline](/img/structure/B14361912.png)
![3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14361913.png)
